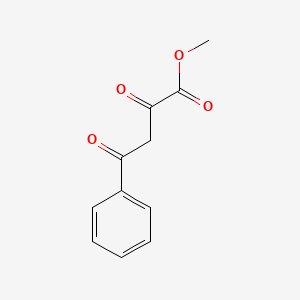

3-Phenyl-4-(1H-tetrazol-5-ylcarbamoyl)-butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

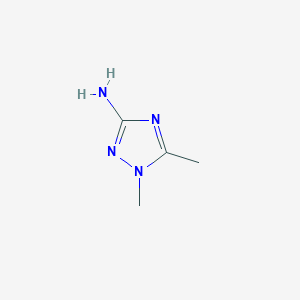

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl group is planar, while the tetrazole and carboxylic acid groups may introduce some three-dimensionality to the molecule. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The phenyl group is generally quite stable, but can undergo reactions with strong electrophiles. The tetrazole group can act as a nucleophile in certain conditions. The carboxylic acid group is acidic and can donate a proton to a base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

3-Phenyl-4-(1H-tetrazol-5-ylcarbamoyl)-butyric acid and its derivatives are synthesized through various chemical reactions involving multi-heterocyclic compounds, showcasing their importance in the development of anti-bacterial drugs. For instance, a series of multi-heterocyclic anti-bacterial drugs were synthesized using reactions involving similar tetrazole-containing compounds. These compounds were characterized using spectral studies, and their biological activity was evaluated through antibacterial studies, demonstrating their potential in medicinal chemistry. The molecular structure of these compounds was further investigated through density functional theory (DFT) calculations, molecular electrostatic potential (MEP) analysis, and molecular docking studies, providing insights into their electronic properties and interaction mechanisms with biological targets Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019.

Green Synthesis Applications

The compound and its related structures have been employed in green synthesis processes. For example, a novel, heterogeneous, and recyclable magnetic Brønsted acidic ionic liquid based on a similar tetrazole compound was designed for the synthesis of 1-carbamoyl-1-phenylureas in water, highlighting an eco-friendly approach to chemical synthesis. This method offers advantages such as high yields, short reaction times, and easy separation and reusability of the catalyst, marking significant progress in sustainable chemistry Nasrollahzadeh, Issaabadi, & Sajadi, 2018.

Supramolecular Chemistry

In supramolecular chemistry, compounds containing tetrazole groups have been utilized to assemble chemically and electrochemically responsive supramolecular ensembles. These materials exhibit molecular switching characteristics, which are crucial for the development of advanced materials with potential applications in sensors, actuators, and molecular electronics Kim, Chang, Leem, Park, Thordarson, & Sessler, 2015.

Molecular Docking and Pharmacokinetic Properties

The pharmacokinetic properties and molecular docking studies of tetrazole-containing compounds provide valuable information for drug design and development. Molecular docking helps in understanding the interaction of these compounds with biological targets, which is essential for predicting their therapeutic efficacy and optimizing their structural properties for better biological activity Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-oxo-3-phenyl-5-(2H-tetrazol-5-ylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c18-10(13-12-14-16-17-15-12)6-9(7-11(19)20)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,19,20)(H2,13,14,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHHCYZCMXVDJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=NNN=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340975 |

Source

|

| Record name | 5-Oxo-3-phenyl-5-[(2H-tetrazol-5-yl)amino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-4-(1H-tetrazol-5-ylcarbamoyl)-butyric acid | |

CAS RN |

428504-04-5 |

Source

|

| Record name | 5-Oxo-3-phenyl-5-[(2H-tetrazol-5-yl)amino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)

![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)